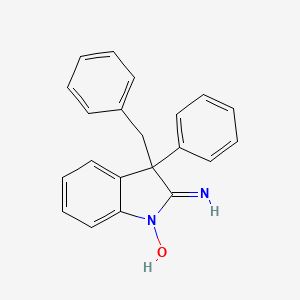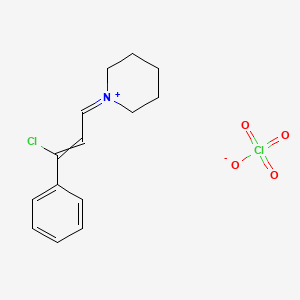![molecular formula C19H16O3 B14570040 Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- CAS No. 61390-20-3](/img/structure/B14570040.png)
Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- is an organic compound characterized by a cyclopentanone core with two hydroxyphenylmethylene groups attached at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- typically involves the condensation of cyclopentanone with 2-hydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is usually heated to promote the condensation process, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Condensation: Further condensation reactions can lead to the formation of more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Condensation: Bases like sodium hydroxide or potassium hydroxide are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in multiple chemical reactions, influencing biological processes and industrial applications. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular and molecular functions.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanone, 2,5-bis[(4-methylphenyl)methylene]-
- Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-
- Cyclopentanone, 2,5-bis[(2-naphthylmethylene)]-
Uniqueness
Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]- is unique due to the presence of hydroxy groups on the phenyl rings, which can significantly influence its reactivity and interactions. These hydroxy groups can participate in hydrogen bonding and other interactions, making the compound distinct from its analogs with different substituents.
Properties
CAS No. |
61390-20-3 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2,5-bis[(2-hydroxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H16O3/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h1-8,11-12,20-21H,9-10H2 |
InChI Key |
SWXUQQKBZLHYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2O)C(=O)C1=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(phosphonooxy)methoxy]acetic acid](/img/structure/B14569980.png)

![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)

![4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid](/img/structure/B14570003.png)
![1,1'-[(3-Methoxyphenyl)methylene]dipiperidine](/img/structure/B14570004.png)


![Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane](/img/structure/B14570022.png)
![1,1'-[(4-tert-Butylphenyl)methylene]dipiperidine](/img/structure/B14570023.png)




